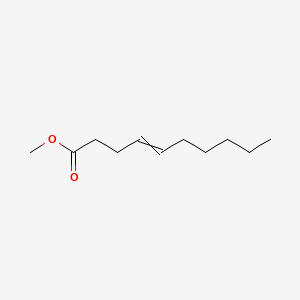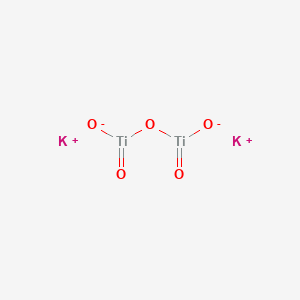
Zirconium92
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium-92 is a stable isotope of the element zirconium, which is represented by the symbol Zr and has an atomic number of 40. Zirconium-92 constitutes approximately 17.1% of naturally occurring zirconium . Zirconium itself is a lustrous, greyish-white, soft, ductile, and malleable metal that is solid at room temperature . It is primarily found in the minerals zircon and baddeleyite .
准备方法
Synthetic Routes and Reaction Conditions
Zirconium-92 can be isolated through various chemical synthesis methods. These methods include:
Hydrothermal Synthesis: This involves the reaction of zirconium compounds under high temperature and pressure in an aqueous solution.
Solvothermal Synthesis: Similar to hydrothermal synthesis but uses organic solvents instead of water.
Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Microwave-Assisted Synthesis: This method uses microwave radiation to heat the reactants, leading to faster reaction rates.
Solution Combustion: This involves the exothermic reaction of a solution containing zirconium salts and a fuel.
Co-Precipitation: This method involves the simultaneous precipitation of zirconium compounds from a solution.
Industrial Production Methods
Industrially, zirconium-92 is produced by the reduction of zirconium tetrachloride with magnesium in the Kroll process . This method is cost-effective and widely used for the large-scale production of zirconium metal.
化学反应分析
Types of Reactions
Zirconium-92 undergoes various types of chemical reactions, including:
Oxidation: Zirconium reacts with oxygen to form zirconium dioxide (ZrO₂).
Reduction: Zirconium can be reduced from its compounds using reducing agents like magnesium.
Substitution: Zirconium reacts with halogens to form zirconium halides (e.g., ZrCl₄, ZrF₄).
Common Reagents and Conditions
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Uses reducing agents like magnesium under high temperatures.
Substitution: Involves halogens like chlorine, fluorine, bromine, and iodine at elevated temperatures.
Major Products
Oxidation: Zirconium dioxide (ZrO₂).
Reduction: Pure zirconium metal.
Substitution: Zirconium halides (e.g., ZrCl₄, ZrF₄).
科学研究应用
Zirconium-92 has numerous applications in scientific research, including:
作用机制
The mechanism by which zirconium-92 exerts its effects depends on its application. For instance, in biomedical applications, zirconium-92-based compounds interact with biological molecules through various pathways. These interactions can include binding to proteins, altering cellular processes, and affecting molecular pathways involved in disease progression .
相似化合物的比较
Zirconium-92 can be compared with other isotopes of zirconium, such as zirconium-90, zirconium-91, zirconium-94, and zirconium-96 . While all these isotopes share similar chemical properties, zirconium-92 is unique due to its specific applications in scientific research and industry. For example:
Zirconium-90: Most abundant isotope, used in nuclear reactors.
Zirconium-91: Used in the study of nuclear reactions.
Zirconium-94: Utilized in the production of zirconium alloys.
Zirconium-96: Least abundant, used in specialized research applications.
属性
CAS 编号 |
14392-15-5 |
|---|---|
分子式 |
C2H4K4O7P2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





